molecular formula C20H23NO3S B5668944 7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide

7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide

Cat. No. B5668944
M. Wt: 357.5 g/mol
InChI Key: DPOYTTYLTCYYLK-UHFFFAOYSA-N
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Description

The compound "7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide" belongs to a class of organic molecules that exhibit a variety of biological activities. Compounds with similar structures have been synthesized and analyzed to understand their potential applications in medicine and industry.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, the practical synthesis of related compounds involves esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction to introduce various functional groups into the molecule (Ikemoto et al., 2005).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography, IR spectroscopy, and quantum chemical computations are employed to determine the geometrical parameters and electronic properties of molecules. For instance, a novel compound was analyzed using X-ray diffraction and DFT calculations to understand its molecular geometry and electronic properties (Demir et al., 2015).

properties

IUPAC Name

7-methoxy-N-methyl-N-[(3-methylsulfanylphenyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-21(12-14-5-4-6-18(9-14)25-3)20(22)16-10-15-7-8-17(23-2)11-19(15)24-13-16/h4-9,11,16H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOYTTYLTCYYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)SC)C(=O)C2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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